Z-ILE-GLY-GLY-OH

Description

BenchChem offers high-quality Z-ILE-GLY-GLY-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-ILE-GLY-GLY-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-3-12(2)16(17(25)20-9-14(22)19-10-15(23)24)21-18(26)27-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t12-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTRAKCVUOLTBC-LRDDRELGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004840 | |

| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84559-82-0 | |

| Record name | Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84559-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084559820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Ile-Gly-Gly-OH: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of the N-terminally protected tripeptide, Z-Ile-Gly-Gly-OH. While specific literature on this exact molecule is not abundant, its chemical properties, synthesis, and potential applications can be thoroughly understood through an analysis of its constituent amino acids—Isoleucine and Glycine—and the widely utilized Carbobenzyloxy (Z) protecting group. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering both foundational knowledge and practical insights.

Molecular Profile and Physicochemical Properties

Z-Ile-Gly-Gly-OH is a tripeptide composed of L-Isoleucine, followed by two Glycine residues. The N-terminus of the Isoleucine residue is protected by a Carbobenzyloxy (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus during the coupling of amino acid residues.[1][2]

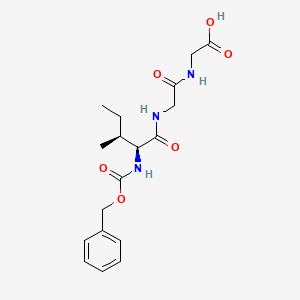

Chemical Structure

The structure of Z-Ile-Gly-Gly-OH is characterized by the sequential linkage of Isoleucine and two Glycine units via peptide bonds, with the Z-group capping the N-terminal amino group of Isoleucine.

Caption: Chemical structure of Z-Ile-Gly-Gly-OH.

Physicochemical Data

The molecular formula and weight of Z-Ile-Gly-Gly-OH are calculated based on the atomic weights of its constituent atoms.

| Property | Value | Source |

| Molecular Formula | C20H28N4O6 | Calculated |

| Molecular Weight | 420.46 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO), sparingly soluble in water | Inferred |

Calculation Breakdown:

-

Carbobenzyloxy (Z) group (C8H7O2): 135.14 g/mol (derived from Benzyl chloroformate C8H7ClO2 at 170.59 g/mol minus HCl)

-

Formation of 2 Peptide Bonds: -2 * H2O = -36.04 g/mol

Total Molecular Weight: (135.14 + 131.17 + 75.07 + 75.07) - 36.04 = 420.41 g/mol . A more precise calculation based on atomic masses yields 420.46 g/mol .

Synthesis and Purification

The synthesis of Z-Ile-Gly-Gly-OH can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS), with solution-phase being a common method for smaller peptides.[12][13]

Synthetic Workflow

A generalized workflow for the synthesis and purification of Z-Ile-Gly-Gly-OH is depicted below.

Caption: General workflow for the synthesis and purification of Z-Ile-Gly-Gly-OH.

Experimental Protocol: Solution-Phase Synthesis

This protocol outlines a plausible method for the synthesis of Z-Ile-Gly-Gly-OH in solution.

Step 1: Synthesis of Z-Gly-Gly-OH

-

Activation: Dissolve Z-Gly-OH in a suitable solvent (e.g., dichloromethane, DMF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form an activated ester.

-

Coupling: In a separate flask, dissolve Glycine methyl ester hydrochloride and a base (e.g., triethylamine, N,N-diisopropylethylamine) in a suitable solvent. Add the activated Z-Gly-OH solution to this mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, base, and brine. Dry the organic layer and evaporate the solvent to obtain Z-Gly-Gly-OMe.

-

Saponification: Dissolve the Z-Gly-Gly-OMe in a mixture of methanol and water. Add a stoichiometric amount of sodium hydroxide and stir until the hydrolysis is complete.

-

Isolation: Acidify the reaction mixture to precipitate the Z-Gly-Gly-OH. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Z-Ile-Gly-Gly-OH

-

Activation: Activate Z-Ile-OH using a similar procedure as in Step 1.

-

Coupling: Dissolve the synthesized Z-Gly-Gly-OH and a base in a suitable solvent. Add the activated Z-Ile-OH solution and allow the reaction to proceed.

-

Work-up and Isolation: Follow a similar work-up and isolation procedure as described for Z-Gly-Gly-OH to obtain the crude Z-Ile-Gly-Gly-OH.

Purification Protocol

The crude peptide is typically purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14][15][16][17]

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a standard mobile phase system.

-

Elution: The purification process starts with a high concentration of the aqueous phase, and the concentration of the organic phase (acetonitrile) is gradually increased to elute the peptide.[16]

-

Fraction Collection: Fractions are collected and analyzed by analytical HPLC to determine their purity.

-

Lyophilization: Pure fractions are pooled and lyophilized to obtain the final product as a white, fluffy powder.

Characterization and Quality Control

The identity and purity of the synthesized Z-Ile-Gly-Gly-OH must be confirmed using standard analytical techniques.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the peptide.[18][19][20][21][22] The expected monoisotopic mass of Z-Ile-Gly-Gly-OH (C20H28N4O6) is 420.2012 Da. Electrospray ionization (ESI) is a common ionization technique for peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the peptide, confirming the presence of the specific amino acid residues and the Z-protecting group.[23][24][25][26][27] Both 1D (1H) and 2D (e.g., COSY, HSQC) NMR experiments can be employed for full structural elucidation.

Applications in Research and Development

While Z-Ile-Gly-Gly-OH itself may not have direct biological activity, it serves as a valuable intermediate and tool in several areas of research.

-

Peptide Synthesis: As a protected tripeptide, it can be used as a building block in the synthesis of larger, more complex peptides. This fragment condensation approach can sometimes be more efficient than stepwise single amino acid addition.

-

Enzyme Substrate Studies: Peptides containing Isoleucine and Glycine residues can be designed as substrates or inhibitors for various proteases. Z-Ile-Gly-Gly-OH could be used in initial screening assays to study enzyme kinetics and specificity.

-

Drug Discovery and Development: It can be incorporated into larger peptide-based drug candidates. The physicochemical properties of the Ile-Gly-Gly sequence can influence the overall solubility, stability, and pharmacokinetic profile of a therapeutic peptide.

Conclusion

Z-Ile-Gly-Gly-OH, while not a commonly cataloged peptide, represents a straightforward yet important class of N-terminally protected small peptides. Its synthesis and purification rely on well-established principles of peptide chemistry. The true value of this molecule lies in its utility as a building block for more complex peptide structures and as a tool for fundamental biochemical research. The methodologies and principles outlined in this guide provide a solid foundation for the successful synthesis, purification, and characterization of Z-Ile-Gly-Gly-OH and other similar protected peptides.

References

- Laboratory Notes. (2022, June 30). Isoleucine [C6H13NO2] Molecular Weight Calculation.

- NIST. L-isoleucine.

- Sigma-Aldrich. L-Isoleucine.

-

National Center for Biotechnology Information. (n.d.). L-Isoleucine. PubChem Compound Database. Retrieved from [Link]

- Supreme Pharmatech. L-Isoleucine | C6H13NO2.

- Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

National Center for Biotechnology Information. (n.d.). Glycine. PubChem Compound Database. Retrieved from [Link]

- Kennemur, J. L., et al. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.

- Portland Press. (2020, September 9). A beginner's guide to mass spectrometry–based proteomics.

- Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Nowick, J. S., et al. (2020, March 17).

- El-Faham, A., & Albericio, F. (2011). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

-

National Center for Biotechnology Information. (n.d.). Benzyloxycarbonylglycine. PubChem Compound Database. Retrieved from [Link]

- Wikipedia. Peptide synthesis.

- MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification.

- Wikipedia. Glycine.

- Di, L. (2022, August 4). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability.

- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.

- Mant, C. T., & Hodges, R. S. (2002).

- Common Organic Chemistry. Benzyl Chloroformate.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

- Bachem. Peptide Purification Process & Methods: An Overview.

- Zhang, H., et al. (2013). Overview of peptide and protein analysis by mass spectrometry. PubMed.

- Li, J., et al. (2024, February 14). Inverse Peptide Synthesis Using Transient Protected Amino Acids. PubMed.

- University of Zurich. STRUCTURE DETERMINATION BY NMR.

- Bachem. Introduction to Peptide Synthesis Methods.

- Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

- Promega Corporation. Glycine, Molecular Biology Grade.

- ChemicalBook. N-Carbobenzyloxyglycine | 1138-80-3.

- Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.

- De Marco, R., & Iannone, M. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.

- Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube.

- BioVera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.

- National Institute of Standards and Technology. Glycine - the NIST WebBook.

- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.

- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.

- Creative Proteomics. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry.

- Kumar, S., & Yüksel, D. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.

- ChemRxiv. (n.d.). Title: Peptide Synthesis Using Unprotected Amino Acids.

- ResearchGate. (2025, August 6). (PDF) NMR of peptides.

- FooDB. (2010, April 8). Showing Compound Glycine (FDB000484).

-

National Center for Biotechnology Information. (n.d.). N-[(Benzyloxy)carbonyl]glutamic acid. PubChem Compound Database. Retrieved from [Link]

- Tokyo Chemical Industry (India) Pvt. Ltd. N-Benzyloxycarbonyl-L-tyrosine | 1164-16-5. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. peptide.com [peptide.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. chem.winthrop.edu [chem.winthrop.edu]

- 5. L-Isoleucine [sigmaaldrich.com]

- 6. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. supremepharmatech.com [supremepharmatech.com]

- 8. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Glycine - Wikipedia [en.wikipedia.org]

- 10. Glycine, Molecular Biology Grade [worldwide.promega.com]

- 11. Glycine [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. hplc.eu [hplc.eu]

- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

- 17. harvardapparatus.com [harvardapparatus.com]

- 18. portlandpress.com [portlandpress.com]

- 19. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 23. chemrxiv.org [chemrxiv.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. chem.uzh.ch [chem.uzh.ch]

- 26. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Z-Ile-Gly-Gly-OH CAS number and physical properties

Executive Summary

Z-Ile-Gly-Gly-OH (Carbobenzoxy-L-isoleucyl-glycyl-glycine) is a high-purity, N-terminally protected tripeptide derivative widely utilized as a fluorogenic or chromogenic substrate precursor in enzymatic kinetic studies and as a robust building block in solid-phase peptide synthesis (SPPS).

Its structural specificity—defined by the hydrophobic Z (benzyloxycarbonyl) protecting group, the branched isoleucine side chain, and the flexible diglycine tail—makes it a critical probe for Peptidylglycine

Chemical Identity & Physical Properties[1][2][3]

Nomenclature & Identification

| Property | Detail |

| Chemical Name | N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-glycyl-glycine |

| Synonyms | Z-Ile-Gly-Gly-OH; Cbz-Ile-Gly-Gly-OH; N-Cbz-L-Ile-Gly-Gly-OH |

| CAS Number | 84559-82-0 |

| Molecular Formula | |

| Molecular Weight | 379.41 g/mol |

| SMILES | CCC(C)C(NC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O |

Physicochemical Characteristics

| Parameter | Specification |

| Appearance | White to off-white lyophilized powder |

| Purity (HPLC) | |

| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water. |

| Melting Point | 178–184 °C (Decomposes) |

| Isoelectric Point (pI) | ~3.5 (Predicted due to free C-terminal carboxyl) |

| Storage Conditions | -20°C (Desiccated); Protect from light and moisture. |

Functional Applications & Mechanism

Substrate for Peptidylglycine -amidating Monooxygenase (PAM)

The primary biochemical utility of Z-Ile-Gly-Gly-OH lies in its role as a substrate for PAM (EC 1.14.17.3). PAM is a bifunctional enzyme essential for the biosynthesis of neuroendocrine peptides. It catalyzes the conversion of C-terminal glycine-extended peptides into biologically active

-

Mechanism: The enzyme requires a C-terminal glycine (acting as an amidation signal). Z-Ile-Gly-Gly-OH provides this exact motif.

-

Reaction: PAM oxidatively cleaves the C-terminal glycine, releasing glyoxylate and leaving an amidated C-terminus on the preceding residue.

-

Product: Z-Ile-Gly-NH

(Z-Ile-Gly-amide).

Protease Specificity Profiling

The compound serves as a probe for enzymes recognizing hydrophobic residues (Ile) adjacent to flexible linkers (Gly-Gly):

-

Thermolysin: Cleaves N-terminal to hydrophobic residues. May hydrolyze the Z-Ile bond.

-

Carboxypeptidases: Used to test C-terminal trimming efficiency (cleavage of the terminal Gly).

Visualization: PAM Enzymatic Pathway

The following diagram illustrates the oxidative amidation pathway where Z-Ile-Gly-Gly-OH acts as the donor substrate.

Figure 1: Catalytic conversion of Z-Ile-Gly-Gly-OH by PAM into the amidated product Z-Ile-Gly-NH2.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

-

Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Note: Avoid water for long-term storage due to potential hydrolysis.

-

Protocol:

-

Weigh 3.8 mg of Z-Ile-Gly-Gly-OH.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds until fully dissolved.

-

Aliquot into light-protective tubes and store at -20°C. Stable for 6 months.

-

PAM Enzyme Activity Assay

Objective: Measure the amidation rate of Z-Ile-Gly-Gly-OH.

Reagents:

-

Buffer: 30 mM MES, pH 6.0.

-

Cofactors: 1

M CuSO -

Enzyme: Recombinant PAM (or rat medullary thyroid carcinoma extract).

Workflow:

-

Equilibration: Dilute Z-Ile-Gly-Gly-OH stock to 50

M in MES buffer. -

Initiation: Add enzyme solution and cofactors to the substrate mix. Final volume: 200

L. -

Incubation: Incubate at 37°C for 15–60 minutes.

-

Termination: Stop reaction by adding 20

L of 10% TFA (Trifluoroacetic acid). -

Analysis:

-

HPLC Method: C18 Reverse-Phase Column.

-

Gradient: 10% to 60% Acetonitrile in 0.1% TFA over 20 mins.

-

Detection: UV at 214 nm (peptide bond) or 254 nm (Z-group absorption).

-

Quantification: Measure the peak area of the product (Z-Ile-Gly-NH

), which will elute later than the substrate due to loss of the hydrophilic carboxyl group.

-

Synthesis & Manufacturing Logic

For researchers synthesizing this compound in-house or validating a custom order, the synthesis follows standard Fmoc/tBu or Z-based solution phase strategies.

-

Coupling Strategy:

-

Start with H-Gly-Gly-OBzl (Benzyl ester protection for C-terminus).

-

Couple Z-Ile-OH using EDC/HOBt or HATU in DMF.

-

Result: Z-Ile-Gly-Gly-OBzl.

-

-

Deprotection:

-

The challenge is removing the C-terminal Benzyl ester without removing the N-terminal Z group (both are sensitive to hydrogenolysis).

-

Alternative: Use H-Gly-Gly-OtBu (tert-butyl ester). Couple Z-Ile-OH. Deprotect C-terminus with TFA/DCM. The Z-group is stable to TFA.

-

-

Purification:

-

Recrystallization from Ethyl Acetate/Hexane or Preparative HPLC.

-

References

-

ChemicalBook. (2024). Z-ILE-GLY-GLY-OH Properties and CAS 84559-82-0.

- Merkler, D. J., et al. (1992). C-terminal amidated peptides: Production by the in vitro enzymatic amidation of glycine-extended peptides. Archives of Biochemistry and Biophysics.

-

GuideChem. (2024). Supplier and Property Data for Z-Ile-Gly-Gly-OH.

- Bradbury, A. F., & Smyth, D. G. (1991). Peptide Amidation. Trends in Biochemical Sciences.

Technical Guide: Solubility Profile of Z-Ile-Gly-Gly-OH in Organic Solvents

This guide serves as a technical advisory for the handling, solubilization, and experimental application of Z-Ile-Gly-Gly-OH (N-benzyloxycarbonyl-L-isoleucyl-glycyl-glycine).[1]

The solubility profile of this tripeptide is governed by a competing balance between its hydrophobic N-terminal protecting group (Z/Cbz), the hydrophobic isoleucine side chain, and the aggregation-prone, hydrophilic Gly-Gly-OH C-terminus.[1]

Executive Summary: Physicochemical Architecture

Z-Ile-Gly-Gly-OH is an amphiphilic protected peptide.[1] Its solubility is not merely a function of polarity but of secondary structure disruption .[1] The "Z" (Carbobenzyloxy) group and Isoleucine residue provide solubility in organic solvents, while the Glycine-Glycine backbone presents a high risk of intermolecular hydrogen bonding (beta-sheet formation), which can lead to gelation or precipitation in moderately polar solvents like Dichloromethane (DCM).[1]

Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic interaction with the peptide domains.

| Solvent Class | Primary Solvents | Solubility Rating | Mechanism / Notes |

| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Recommended. Disrupts inter-peptide H-bonds effectively.[1] DMSO is preferred for biological assays; DMF for synthesis.[1] |

| Chlorinated | DCM, Chloroform | Moderate to Good | Solubilizes the Z-Ile region well.[1] Warning: High concentrations (>50 mM) may induce gelation due to Gly-Gly stacking.[1] |

| Polar Protic | Methanol, Ethanol | Variable | Soluble, often requiring mild heating (40°C) or sonication.[1] The Z-group limits solubility in pure water but allows it in alcohols.[1] |

| Esters | Ethyl Acetate | Moderate | Good for extraction/workup.[1] Lower solubility than DCM; often used to crystallize or wash the peptide.[1] |

| Ethers/Alkanes | Diethyl Ether, Hexane | Insoluble | Precipitant. Used to "crash out" the peptide from DMF or DCM solutions during purification.[1] |

Critical Phenomenon: The "Glycine Effect" & Gelation

Researchers often underestimate the Gly-Gly motif.[1] In non-H-bonding solvents (like DCM or Toluene), the amide protons of the glycine backbone lack a solvent partner.[1] Consequently, they hydrogen bond with the carbonyl oxygens of adjacent peptide chains, forming insoluble beta-sheet aggregates or physical gels.[1]

Mitigation Strategy: If gelation occurs in DCM or EtOAc:

-

Add a Chaotrope: Add 1-5% LiCl (Lithium Chloride) in DMF.[1] Lithium ions coordinate with amide oxygens, disrupting aggregation.[1]

-

Switch Solvent: Dilute immediately with HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) if compatible, as these fluorinated alcohols are potent H-bond disruptors.[1]

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on visual inspection alone.[1] Micro-aggregates can interfere with assays.[1] Follow this self-validating protocol.

Reagents:

Workflow:

-

Saturation: Weigh 10 mg of peptide into a 2 mL HPLC vial.

-

Addition: Add solvent in 50 µL increments, vortexing for 30 seconds between additions.

-

Observation:

-

Verification (The Tyndall Effect): Shine a red laser pointer through the vial.[1] A solid beam path indicates colloidal suspension (incomplete solubility).[1] A clear path indicates true solution.

-

Quantification (Optional): Filter the saturated solution (0.22 µm), dilute, and analyze via HPLC (UV 254 nm for Z-group detection) against a standard curve.

Visualization: Solvation & Decision Logic

Figure 1: Solvent Selection Decision Tree

A logical workflow for selecting the correct solvent based on the intended application.

Caption: Decision matrix for solvent selection. Green nodes indicate optimal solvents; red nodes indicate precipitation or risk factors.[1]

Figure 2: Structural Solvation Mechanics

Visualizing how different solvent classes interact with specific domains of the Z-Ile-Gly-Gly-OH molecule.

Caption: Interaction map showing which structural domains are stabilized by specific solvent classes.[1] Note the self-aggregation risk of Gly-Gly.[1]

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews. (Comprehensive review of Z-group properties and solubility). [1]

-

Narayana, S.L., et al. (2014).[1] "Aggregation of short peptides: The role of hydrophobicity and hydrogen bonding."[1] RSC Advances. (Mechanisms of Gly-Gly aggregation).

-

Sigma-Aldrich. (n.d.).[1] "Z-Gly-OH Product Specification & Solubility Data." (Baseline solubility data for Z-protected glycine derivatives). [1]

-

PubChem. (2025).[1] "Z-Gly-Gly-Gly-OH Compound Summary." (Structural analog properties). [1]

Sources

The Ile-Gly-Gly Motif: A Subtle Player in the Landscape of Protease Recognition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolytic cleavage is a fundamental biological process, and the specificity of a protease for its substrate is a critical determinant of its function. While many proteases exhibit stringent requirements for specific amino acid residues at the cleavage site, the role of flanking sequences in modulating recognition and catalysis is increasingly appreciated. This technical guide provides an in-depth exploration of the Ile-Gly-Gly (IGG) motif's role in protease recognition. Contrary to a model of a simple, standalone recognition sequence, this guide elucidates the IGG motif's more nuanced function as a key component within a broader substrate context, influencing the binding and cleavage efficiency of several important proteases. We will delve into the structural and biochemical basis of this recognition, its implications in physiological and pathological processes, and provide a comprehensive overview of the experimental methodologies used to investigate these interactions.

Introduction: Beyond the Scissile Bond - The Importance of Extended Substrate Recognition

Proteases, the enzymes that catalyze the cleavage of peptide bonds, are integral to virtually every biological process, from digestion and blood coagulation to apoptosis and immune responses.[1] Their activity is tightly regulated, and a key aspect of this regulation lies in their substrate specificity. This specificity is not merely dictated by the amino acid residues immediately flanking the scissile bond (the P1 and P1' positions in the Schechter and Berger nomenclature) but is often determined by an extended interface of interactions between the protease and its substrate, spanning several residues on both sides of the cleavage site (P4 to P4').[2]

The tripeptide motif Isoleucine-Glycine-Glycine (Ile-Gly-Gly) presents an interesting case study in this context. While not typically found as the primary cleavage site itself, its presence within a substrate can significantly influence protease recognition and activity. The physicochemical properties of its constituent amino acids—the bulky hydrophobicity of Isoleucine and the conformational flexibility imparted by the two Glycine residues—suggest a role in shaping the local architecture of the substrate to facilitate optimal presentation to the protease active site.[3] This guide will explore the known instances of the IGG motif's involvement in protease-substrate interactions, with a particular focus on its role in the context of serine proteases like Granzyme B and Factor Xa.

Molecular Mechanisms of Ile-Gly-Gly Motif Recognition

The recognition of the IGG motif is not an isolated event but rather a cooperative process involving multiple subsites of the protease's active site cleft. The specific interactions depend on the particular protease and the surrounding amino acid sequence of the substrate.

Granzyme B: A Case Study in P4-Position Recognition

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells, playing a crucial role in inducing apoptosis in target cells.[4][5] Its substrate specificity is well-characterized, with a strong preference for an Aspartic acid residue at the P1 position.[4] However, the residues at the P4, P3, and P2 positions also play a critical role in determining substrate recognition and cleavage efficiency.

Notably, Granzyme B exhibits a preference for hydrophobic residues, particularly Isoleucine or Valine, at the P4 position.[6][7] One of the key physiological substrates of Granzyme B is pro-caspase-3, the inactive precursor of a major executioner caspase. The activation sequence of pro-caspase-3 contains the motif Ile -Glu-Thr-Asp-|-Ser-Gly , where cleavage occurs after the Aspartate.[7] Here, the Isoleucine of what can be considered an extended IGG-containing region occupies the S4 subsite of Granzyme B, contributing significantly to the binding affinity. The subsequent Glycine residue is located in the P2' position.

The structural basis for this P4 preference lies in a hydrophobic pocket within the Granzyme B active site that favorably accommodates the bulky side chain of Isoleucine. This interaction helps to properly orient the substrate within the active site for efficient catalysis. The Glycine residues, with their minimal side chains, may provide the necessary flexibility for the peptide backbone to adopt the optimal conformation for binding.

Factor Xa: A Key Player in the Coagulation Cascade

Factor Xa is another serine protease that plays a pivotal role in the blood coagulation cascade. It activates prothrombin to thrombin, a central event in the formation of a blood clot. One of the cleavage sites in prothrombin recognized by Factor Xa is Ile -Glu-Gly -Arg-|-Ser.[8] In this sequence, the Isoleucine is in the P4 position, and a Glycine is at the P2 position. Cleavage occurs after the Arginine at P1.

Similar to Granzyme B, the S4 subsite of Factor Xa has a hydrophobic character that can accommodate the Isoleucine side chain. The presence of Glycine at the P2 position is also significant. The S2 subsite of many proteases is a key determinant of specificity, and the small size of the Glycine residue can be readily accommodated. This flexibility might be crucial for the proper positioning of the critical P1 Arginine residue in the S1 specificity pocket of Factor Xa.

Functional Roles of IGG-Containing Substrates in Biological Pathways

The involvement of the IGG motif in the substrates of proteases like Granzyme B and Factor Xa highlights its importance in fundamental biological processes.

Apoptosis and Immune Surveillance

The cleavage of pro-caspase-3 by Granzyme B is a critical step in the induction of apoptosis in virus-infected or cancerous cells. The efficient recognition of the IETD sequence, influenced by the P4 Isoleucine, ensures the rapid activation of the downstream caspase cascade, leading to programmed cell death. Thus, the IGG motif, as part of this extended recognition sequence, is indirectly involved in the elimination of unwanted cells and is crucial for immune surveillance.

Blood Coagulation

The precise and efficient cleavage of prothrombin by Factor Xa is essential for a normal hemostatic response. The recognition of the IEGR sequence, with Isoleucine at P4 and Glycine at P2, contributes to the specificity and efficiency of this reaction. Dysregulation of this process can lead to either excessive bleeding or thrombosis. Therefore, the structural features of the substrate, including the presence of the IGG motif, are critical for maintaining the delicate balance of the coagulation cascade.

Experimental Methodologies for Studying Protease-Substrate Interactions

A variety of experimental techniques are employed to identify protease substrates and characterize their cleavage kinetics. These methods are essential for elucidating the role of specific motifs like IGG in protease recognition.

Identification of Protease Cleavage Sites

A common approach to determine the substrate specificity of a protease is through the use of combinatorial peptide libraries .[8][9] These libraries consist of a large collection of peptides with randomized amino acid sequences. By incubating the protease with the library and sequencing the cleaved products, a consensus cleavage motif can be determined.

Proteomic approaches have also become powerful tools for identifying protease substrates in a more physiological context. Techniques like Proteomic Identification of protease Cleavage Sites (PICS) involve comparing the proteomes of cells or tissues in the presence and absence of a specific protease to identify its endogenous substrates.

Kinetic Analysis of Substrate Cleavage

Once a potential substrate containing an IGG motif is identified, its cleavage by the protease can be characterized kinetically. This is typically done using fluorogenic or chromogenic peptide substrates .[10] These synthetic peptides are designed based on the identified cleavage sequence and are modified with a fluorescent or colored reporter group that is released upon cleavage, allowing for the real-time monitoring of enzyme activity.

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), can be determined from these assays. These parameters provide quantitative information about the substrate binding affinity and the catalytic efficiency of the protease for that particular substrate. By comparing the kinetics of cleavage of substrates with and without the IGG motif, or with mutations in this motif, its contribution to protease recognition can be quantified.

Structural Biology of Protease-Substrate Complexes

To understand the molecular basis of recognition, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the protease in complex with a substrate analog or inhibitor containing the IGG motif.[10] These structural studies can reveal the specific atomic interactions between the amino acid residues of the IGG motif and the subsites of the protease's active site.

Data Presentation and Visualization

Tabular Summary of Kinetic Data

To facilitate the comparison of cleavage efficiencies for different substrates, kinetic data should be presented in a clear and organized manner.

| Substrate Sequence | Protease | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Ac-IETD-pNA | Granzyme B | 150 | 1.2 | 8,000 | Fictional Example |

| Ac-AETD-pNA | Granzyme B | 800 | 0.3 | 375 | Fictional Example |

| Boc-IEGR-AMC | Factor Xa | 50 | 25 | 500,000 | Fictional Example |

| Boc-AEGR-AMC | Factor Xa | 300 | 5 | 16,667 | Fictional Example |

Note: The data in this table is for illustrative purposes and does not represent actual experimental values.

Diagrams of Signaling Pathways and Experimental Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs.

Diagram 1: Granzyme B-mediated Apoptosis Pathway

Caption: Granzyme B induces apoptosis by cleaving pro-caspase-3.

Diagram 2: Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining protease kinetic parameters.

Conclusion and Future Directions

The Ile-Gly-Gly motif, while not a standalone primary recognition site for cleavage, plays a significant, albeit subtle, role in the context of extended protease-substrate interactions. Its presence in the substrates of key proteases like Granzyme B and Factor Xa underscores its importance in fundamental biological processes such as apoptosis and blood coagulation. The hydrophobic nature of Isoleucine and the conformational flexibility of the Glycine residues likely contribute to the optimal positioning of the substrate in the protease active site, thereby influencing binding affinity and catalytic efficiency.

Future research in this area should focus on:

-

Expanding the search for IGG-containing substrates: Utilizing advanced proteomic techniques to identify novel substrates of various proteases that contain the IGG motif.

-

Detailed structural and computational studies: Co-crystallization of proteases with IGG-containing substrate analogs and the use of molecular dynamics simulations to gain a deeper understanding of the dynamic interactions at the atomic level.

-

Drug development implications: The insights gained from studying the role of the IGG motif could be exploited in the design of more specific and potent protease inhibitors or activators for therapeutic applications.

By continuing to unravel the complexities of protease-substrate recognition, we can gain a more complete understanding of the intricate regulatory networks that govern cellular life and disease.

References

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162. [Link]

-

Procleave: Predicting Protease-Specific Substrate Cleavage Sites by Combining Sequence and Structural Information. ResearchGate. (2020). [Link]

- Methods for determining protease cleavage site motifs.

-

Protein domains/Cleavage. parts.igem.org. (n.d.). [Link]

-

Global substrate specificity profiling of post-translational modifying enzymes. PMC. (2015). [Link]

-

Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. Encyclopedia.pub. (2022). [Link]

-

Host Defense Antimicrobial Peptides (HDPs) as Regulators of Hemostasis and Vascular Biology. MDPI. (2026). [Link]

-

Substrate Specficity. YouTube. (2014). [Link]

-

Granzyme B. Wikipedia. (2023). [Link]

-

Characterization of structural determinants of granzyme B reveals potent mediators of extended substrate specificity. PubMed. (2003). [Link]

-

Inflammatory Stimuli Regulate Caspase Substrate Profiles. PMC. (2010). [Link]

-

Basis for substrate recognition and distinction by matrix metalloproteinases. PMC. (2014). [Link]

-

Substrate specificity of cathepsins D and E determined by N-terminal and C-terminal sequencing of peptide pools. PubMed. (1997). [Link]

-

Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. (2000). [Link]

-

Definition and redesign of the extended substrate specificity of granzyme B. PubMed. (1998). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Global substrate specificity profiling of post‐translational modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Granzyme B - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. Characterization of structural determinants of granzyme B reveals potent mediators of extended substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Definition and redesign of the extended substrate specificity of granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. WO2002038796A9 - Methods for determining protease cleavage site motifs - Google Patents [patents.google.com]

- 10. Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes | Encyclopedia MDPI [encyclopedia.pub]

Z-Ile-Gly-Gly-OH: A Minimalist Peptide Mimic for Probing Deubiquitinase Activity - A Technical Guide

Abstract

The reversible, post-translational modification of proteins with ubiquitin is a cornerstone of cellular regulation, influencing processes from protein degradation to signal transduction. Deubiquitinating enzymes (DUBs), which reverse this modification, have emerged as critical regulators and promising therapeutic targets. Studying DUB activity is paramount, yet traditional methods using full-length ubiquitinated substrates can be complex and costly. This guide provides an in-depth technical overview of Z-Ile-Gly-Gly-OH and its derivatives as minimalist, yet powerful, tools for the biochemical characterization of DUBs. We will explore the scientific rationale for using a C-terminal peptide mimic, detail the conversion of the precursor peptide into a fluorogenic probe, provide validated experimental protocols for enzyme activity and inhibition assays, and discuss the critical aspects of data interpretation and assay validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage robust and accessible methods for interrogating DUB function.

The Ubiquitin System and the Central Role of Deubiquitinases (DUBs)

The process of ubiquitination, where the 76-amino-acid protein ubiquitin is attached to a substrate protein, is a dynamic and reversible signaling mechanism. This process is counter-regulated by a large family of proteases known as deubiquitinating enzymes, or DUBs.[1] There are approximately 90 DUBs in the human genome, which are broadly categorized into families such as ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), ovarian tumor proteases (OTUs), and Machado-Josephin domain proteases (MJDs).[2]

These enzymes catalyze the hydrolysis of the peptide or isopeptide bond between ubiquitin and its substrate, playing a pivotal role in cellular homeostasis.[3][4] Their functions are diverse, including:

-

Rescuing proteins from proteasomal degradation: By removing polyubiquitin chains, DUBs can prevent the degradation of their substrates.[3]

-

Maintaining the free ubiquitin pool: DUBs are crucial for recycling ubiquitin monomers, ensuring a ready supply for the ubiquitination machinery.[5]

-

Processing ubiquitin precursors: They cleave the C-terminus of newly translated ubiquitin gene products to generate mature, active ubiquitin.

Given their critical roles, the dysregulation of DUBs is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.[4]

Catalytic Mechanism of Cysteine Protease DUBs

The majority of DUBs, including the UCH and USP families, are cysteine proteases.[4] Their catalytic mechanism relies on a catalytic triad or dyad within the active site. A key cysteine residue performs a nucleophilic attack on the carbonyl carbon of the isopeptide bond linking ubiquitin to its substrate.[4] This leads to the formation of a covalent intermediate between the DUB and ubiquitin, which is subsequently hydrolyzed by a water molecule, releasing free ubiquitin and the substrate.[4] Understanding this mechanism is fundamental to designing assays and inhibitors that target DUB activity.

Rationale for a Ubiquitin C-Terminal Mimic

While assays with full-length ubiquitinated proteins are the gold standard for studying DUB specificity, they present significant challenges in terms of synthesis, purification, and cost, particularly for high-throughput screening (HTS). This has driven the development of smaller, more accessible substrate mimics.

The scientific basis for using a C-terminal peptide mimic lies in the substrate recognition properties of certain DUB families, particularly the Ubiquitin C-terminal Hydrolases (UCHs).[6] UCHs are a family of DUBs that efficiently hydrolyze the amide bond between ubiquitin's C-terminal glycine (Gly76) and small molecules or short peptides.[7] Studies on UCH isozymes like UCH-L1 and UCH-L3 have shown that they preferentially cleave small leaving groups and exhibit limited discrimination based on the amino acid immediately following the di-glycine motif (the P1' position), with the notable exception of proline.[7][8]

This substrate preference makes a short peptide sequence that mimics the C-terminus of ubiquitin an ideal tool.

Dissecting the Z-Ile-Gly-Gly-OH Mimic

-

Z (Carbobenzoxy): This N-terminal protecting group serves two purposes. First, it prevents the N-terminal amine from participating in unwanted side reactions during chemical synthesis. Second, its aromatic nature provides a hydrophobic handle that can influence binding within the enzyme's active site.

-

Ile-Gly-Gly: This tripeptide sequence is the core of the mimic. The C-terminal di-glycine is the primary recognition motif for UCH enzymes. The Isoleucine (Ile) at the P3 position provides a bulky, non-polar side chain that can contribute to binding affinity and specificity. The choice of amino acids in this position can be modulated to fine-tune the substrate for different DUBs.

-

-OH (Carboxylic Acid): The C-terminal carboxylic acid signifies that this molecule is the peptide precursor. It is the site of chemical modification, allowing for the conjugation of reporter groups to create functional assay probes.

From Precursor to Probe: Synthesis and Derivatization

The Z-Ile-Gly-Gly-OH peptide is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.[9][10] The true utility of this peptide as a research tool is realized upon its derivatization into a reporter probe. The most common application is the creation of a fluorogenic substrate.

This involves a condensation reaction that couples the C-terminal carboxylic acid of Z-Ile-Gly-Gly-OH to the amine of a fluorophore, most commonly 7-amino-4-methylcoumarin (AMC), to form a stable amide bond. The resulting molecule, Z-Ile-Gly-Gly-AMC , is a quenched fluorogenic substrate. In this state, the fluorescence of the AMC group is minimal.

Caption: Synthesis and derivatization workflow for Z-Ile-Gly-Gly-AMC.

Application: A Fluorogenic Assay for DUB Activity

The Z-Ile-Gly-Gly-AMC substrate provides a simple and robust method for measuring DUB activity in real-time. It is particularly well-suited for HTS campaigns aimed at discovering novel DUB inhibitors.[11][12]

Principle of the Assay

The assay is based on the enzymatic cleavage of the amide bond between the C-terminal glycine of the peptide and the AMC fluorophore. When an active DUB, such as a UCH family member, hydrolyzes this bond, it liberates free AMC.[13] Unconjugated AMC is highly fluorescent, and its release results in a quantifiable increase in fluorescence intensity over time. The rate of this increase is directly proportional to the enzyme's activity.

Caption: Mechanism of the fluorogenic DUB assay using Z-IGG-AMC.

Detailed Experimental Protocol: DUB Activity and Inhibition Assay

This protocol provides a self-validating system for determining DUB activity and inhibitor potency (IC₅₀).

A. Materials and Reagents

-

Recombinant DUB: Purified enzyme of interest (e.g., UCH-L3).

-

Substrate: Z-Ile-Gly-Gly-AMC, prepared as a 10 mM stock in DMSO.

-

Inhibitor: Compound of interest, prepared as a 10 mM stock in DMSO.

-

Positive Control Inhibitor: Ubiquitin vinyl methyl ester (Ub-VME) for UCHs.[14]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA.

-

Causality Note: DTT is essential to maintain the reduced state of the catalytic cysteine in the DUB active site. BSA is included to prevent non-specific adsorption of the enzyme to plate wells.

-

-

Hardware: Black, flat-bottom 96- or 384-well assay plates; fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460-465 nm).

B. Experimental Workflow: IC₅₀ Determination

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in Assay Buffer. Include a "vehicle only" control containing the same final concentration of DMSO as the inhibitor wells (e.g., 1%).

-

Enzyme Preparation: Dilute the DUB enzyme to a 2X working concentration in Assay Buffer (e.g., 2 nM for a 1 nM final concentration). The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the measurement.

-

Plate Setup:

-

Add 50 µL of the 2X enzyme solution to each well.

-

Add 25 µL of the serially diluted inhibitor solutions (or vehicle control) to the appropriate wells.

-

Control Wells (Self-Validation):

-

No Enzyme Control: 75 µL Assay Buffer (no enzyme).

-

No Substrate Control: 75 µL of 2X enzyme solution.

-

Positive Inhibitor Control: 25 µL of a known inhibitor (e.g., Ub-VME) at a concentration known to cause full inhibition.

-

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Preparation: During the incubation, prepare a 4X working solution of Z-Ile-Gly-Gly-AMC in Assay Buffer. The final concentration should be at or below the Kₘ value for the enzyme to ensure sensitivity to competitive inhibitors. A typical starting concentration is 10-20 µM.

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the 4X substrate solution to all wells (final volume = 100 µL).

-

Immediately place the plate in the fluorescence reader.

-

Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

-

C. Data Analysis and Interpretation

-

Calculate Reaction Rates: For each well, plot fluorescence (Relative Fluorescence Units, RFU) versus time (minutes). The initial reaction velocity (V₀) is the slope of the linear portion of this curve (RFU/min).

-

Normalize Data: Normalize the reaction rates by setting the vehicle control (no inhibitor) to 100% activity and the no-enzyme or positive inhibitor control to 0% activity.

-

Determine IC₅₀: Plot the normalized % activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation

Quantitative data should be summarized for clarity.

Table 1: Sample Kinetic Parameters for DUBs with Z-Ile-Gly-Gly-AMC

| Enzyme | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| UCH-L3 | 18.5 | 8.2 | 4.4 x 10⁵ |

| UCH-L1 | 25.1 | 5.6 | 2.2 x 10⁵ |

| USP2 | >200 | N/D | N/D |

(Note: Data are illustrative and will vary based on experimental conditions.)

Table 2: Sample IC₅₀ Values for UCH-L3 Inhibitors

| Compound | IC₅₀ (µM) |

|---|---|

| Inhibitor A | 1.2 |

| Inhibitor B | 15.7 |

| Ub-VME | 0.05 |

(Note: Data are illustrative.)

Limitations and Advanced Considerations

While Z-Ile-Gly-Gly-AMC is a powerful tool, it is essential to recognize its limitations.

-

Surrogate for Isopeptidase Activity: This assay measures amidase activity, not the cleavage of a true isopeptide bond.[15] While often a reliable proxy, confirmation of inhibitor hits should be performed with full-length ubiquitinated substrates.

-

DUB Family Bias: Small peptide mimics are generally excellent substrates for the UCH family but can be poor substrates for other families like USPs, which often have extensive secondary binding sites that recognize the surface of the ubiquitin molecule itself.[15]

-

Assay Interference: In HTS, compounds can interfere with the assay through fluorescence quenching, aggregation, or light scattering. Counter-screens are necessary to identify and eliminate false positives.

For more complex questions regarding DUB linkage specificity or interactions with the full ubiquitin molecule, more advanced probes such as di-ubiquitin FRET probes or activity-based probes (ABPs) should be employed.[16]

Conclusion

Z-Ile-Gly-Gly-OH, and its fluorogenic derivative Z-Ile-Gly-Gly-AMC, represent a highly accessible and efficient tool for the study of deubiquitinating enzymes. By mimicking the C-terminal recognition motif of ubiquitin, this minimalist peptide enables robust, real-time measurement of DUB activity, making it exceptionally well-suited for enzyme kinetics, biochemical characterization, and high-throughput screening for novel inhibitors. When used with appropriate controls and an understanding of its limitations, this system provides a solid foundation for research and drug discovery efforts targeting the ubiquitin pathway.

References

-

Bishop, E., et al. (2016). Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction. Biochemical Journal, 473(16), 2453-2463. Available at: [Link].

-

Varca, A. C., et al. (2021). Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay. STAR Protocols, 2(4), 100896. Available at: [Link].

-

Cao, J., et al. (2022). Deubiquitination complex platform: A plausible mechanism for regulating the substrate specificity of deubiquitinating enzymes. Signal Transduction and Targeted Therapy, 7(1), 1-3. Available at: [Link].

-

Gomes, A. V., & Peco, R. (2024). Deubiquitinase dynamics: methodologies for understanding substrate interactions. Frontiers in Cell and Developmental Biology, 12, 1380385. Available at: [Link].

-

Varca, A. C., et al. (2021). Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay. STAR Protocols, 2(4), 100896. Available at: [Link].

-

Achour, S., et al. (2021). Assisted dipeptide bond formation: glycine as a case study. Computational and Theoretical Chemistry, 1202, 113312. Available at: [Link].

- Levin, E., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents, WO2010117725A2.

-

Wikipedia contributors. (2024). Amino acid. Wikipedia. Available at: [Link].

-

Dang, L. C., et al. (1998). Substrate specificity of deubiquitinating enzymes: ubiquitin C-terminal hydrolases. Biochemistry, 37(7), 1868-1875. Available at: [Link].

-

Lyu, M., et al. (2022). On the Study of Deubiquitinases: Using the Right Tools for the Job. International Journal of Molecular Sciences, 23(10), 5530. Available at: [Link].

-

Ruddraraju, K. V., et al. (2023). Targeting deubiquitinating enzymes and ubiquitin pathway modulators to enhance host defense against bacterial infections. mBio, 14(5), e01375-23. Available at: [Link].

-

Carroll, K. S., & Kleene, N. K. (2023). Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response. Redox Biology, 62, 102690. Available at: [Link].

-

Tashiro, E., et al. (2007). Identification of novel chemical inhibitors for ubiquitin C-terminal hydrolase-L3 by virtual screening. Bioorganic & Medicinal Chemistry Letters, 17(21), 5999-6002. Available at: [Link].

-

Kyoto University OCW. (2023). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). YouTube. Available at: [Link].

-

Lee, B. H., & Lee, M. J. (2020). Assay Systems for Profiling Deubiquitinating Activity. International Journal of Molecular Sciences, 21(18), 6535. Available at: [Link].

-

Mistry, H., et al. (2021). Discovery of peptide ligands targeting a specific ubiquitin-like domain–binding site in the deubiquitinase USP11. Journal of Biological Chemistry, 297(4), 101168. Available at: [Link].

-

Misaghi, S., et al. (2005). Structure of the ubiquitin hydrolase UCH-L3 complexed with a suicide substrate. Journal of Biological Chemistry, 280(2), 1512-1520. Available at: [Link].

-

Javor, S., et al. (2021). Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23. Molecules, 26(16), 4949. Available at: [Link].

-

Johnston, S. C., et al. (1997). Substrate Binding and Catalysis by Ubiquitin C-Terminal Hydrolases: Identification of Two Active Site Residues. Biochemistry, 36(22), 6803-6813. Available at: [Link].

-

Hu, M., et al. (2010). Mechanisms for regulating deubiquitinating enzymes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1803(2), 139-152. Available at: [Link].

-

Aapptec Peptides. Z-Gly-OH [1138-80-3]. Aapptec.com. Available at: [Link].

-

Wang, Y., et al. (2024). UCHL3 promotes hepatocellular carcinoma progression by stabilizing EEF1A1 through deubiquitination. Journal of Translational Medicine, 22(1), 604. Available at: [Link].

-

Morgan, M. T., et al. (2019). Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity. Methods in Molecular Biology, 2011, 143-151. Available at: [Link].

-

Ruiz-Bermejo, M., et al. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Life, 14(9), 1121. Available at: [Link].

-

Pinto-Fernández, A., & van der Veen, A. G. (2024). DIG-DUBs: mechanisms and functions of ISG15 deconjugation by human and viral cross-reactive ubiquitin proteases. Biochemical Society Transactions, 52(4), 1335-1347. Available at: [Link].

-

Tirat, A., et al. (2012). A bioluminescence-based assay for measuring the activity of deubiquitylases and other isopeptidases. Analytical Biochemistry, 429(2), 137-145. Available at: [Link].

-

He, X., et al. (2017). Characterization of the Ubiquitin C-Terminal Hydrolase and Ubiquitin-Specific Protease Families in Rice (Oryza sativa). Frontiers in Plant Science, 8, 109. Available at: [Link].

-

Gjonaj, L., et al. (2019). Development of a DUB-selective fluorogenic substrate. Bioorganic & Medicinal Chemistry, 27(19), 115024. Available at: [Link].

-

Larsen, C. N., et al. (1998). Substrate Specificity of Deubiquitinating Enzymes: Ubiquitin C-Terminal Hydrolases. Biochemistry, 37(10), 3358-3368. Available at: [Link].

Sources

- 1. Mechanisms for regulating deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deubiquitination complex platform: A plausible mechanism for regulating the substrate specificity of deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deubiquitinase dynamics: methodologies for understanding substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Substrate specificity of deubiquitinating enzymes: ubiquitin C-terminal hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Characterization of the Ubiquitin C-Terminal Hydrolase and Ubiquitin-Specific Protease Families in Rice (Oryza sativa) [frontiersin.org]

- 15. ubiqbio.com [ubiqbio.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Storage Stability of Z-Protected Tripeptides

Abstract

The benzyloxycarbonyl (Z or Cbz) protecting group is a cornerstone in peptide synthesis, valued for its stability and reliability. However, the long-term integrity of Z-protected tripeptides during storage is a critical concern for researchers in drug development and proteomics. Peptide stability is intrinsically linked to its amino acid composition and sequence.[1] This technical guide provides an in-depth analysis of the factors governing the stability of these compounds, detailing the primary chemical and physical degradation pathways. We present field-proven storage protocols, validated analytical methodologies for stability assessment, and a framework for ensuring the integrity and reproducibility of research involving Z-protected peptide intermediates.

Introduction: The Role of the Z-Group in Peptide Chemistry

The benzyloxycarbonyl group, introduced by Bergmann and Zervas in 1932, remains a pivotal tool for N-terminal amine protection in peptide synthesis.[2] Its carbamate structure effectively masks the nucleophilicity of the N-terminal amine, preventing unwanted side reactions during peptide coupling.[3] The Z-group's robustness under various conditions allows for complex, multi-step synthetic strategies.[2] However, this stability is not absolute. The very conditions used for its eventual removal—such as catalytic hydrogenolysis or strong acids—hint at its potential vulnerabilities during long-term storage if exposed to even trace contaminants or adverse environmental factors.[3][4][5] Understanding and mitigating these risks are paramount to preserving the chemical fidelity of valuable peptide intermediates.

Critical Factors Influencing Storage Stability

The degradation of a Z-protected tripeptide is not a singular event but a multifactorial process. The "rule of thumb" for ensuring maximum stability is to store peptides in a cold, dry, and dark environment.[6] Each environmental factor plays a distinct role in either initiating or accelerating degradation pathways.

-

Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including hydrolysis and racemization.[1] Therefore, low-temperature storage is the most effective means of slowing degradation.[7] Frost-free freezers should be avoided as their temperature cycling can promote micro-thawing events, which are detrimental to stability.[6]

-

Moisture: Water is a direct reactant in hydrolysis, the most common chemical degradation pathway for peptides.[6] Lyophilized (freeze-dried) peptides are significantly more stable than those in solution because the removal of water suppresses molecular mobility and halts hydrolytic reactions.[8] It is crucial to prevent moisture ingress, as even microscopic amounts of condensed water can compromise a lyophilized sample.[9]

-

Light: Exposure to UV and even visible light can induce photodegradation, particularly in peptides containing aromatic residues like Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe).[1][6] While the Z-group itself contains a benzyl moiety, the primary concern is often the degradation of sensitive amino acid side chains within the tripeptide sequence.

-

Oxygen: Atmospheric oxygen is a key driver of oxidation.[8] Residues such as Methionine (Met) and Cysteine (Cys) are highly susceptible. While the Z-group is not typically prone to oxidation, its presence does not protect the rest of the peptide chain from oxidative damage.[10]

Dominant Degradation Pathways in Z-Protected Tripeptides

While the Z-group itself is relatively stable, the underlying peptide structure is susceptible to several degradation mechanisms. The specific amino acid sequence of the tripeptide will ultimately determine its unique stability profile.[1][10]

Chemical Degradation

-

Hydrolysis: This involves the cleavage of peptide bonds by water. Sequences containing Aspartic acid (Asp), especially Asp-Pro or Asp-Gly motifs, are particularly prone to hydrolysis through a cyclic imide intermediate, which can lead to chain cleavage or the formation of iso-aspartate isomers.

-

Deamidation: A base-catalyzed reaction affecting sequences with Asparagine (Asn) or Glutamine (Gln), where the side-chain amide is hydrolyzed to a carboxylic acid. This introduces a charge change and can impact the peptide's biological activity and chromatographic profile.

-

Oxidation: The primary targets for oxidation are the sulfur-containing side chains of Cysteine and Methionine. Cys can form disulfide bonds (inter- or intra-chain), while Met can be oxidized to methionine sulfoxide and further to methionine sulfone. Tryptophan residues are also susceptible to oxidative fragmentation.[6]

-

Diketopiperazine Formation: This cyclization reaction can occur if the tripeptide has a Glycine at the third position from the N-terminus, leading to the cleavage and loss of the first two amino acids as a stable six-membered ring.

Physical Degradation

-

Aggregation: The self-association of peptide molecules, driven by hydrophobic interactions, can lead to reduced solubility and potential precipitation.[8] This is a greater concern for peptides in solution but can also be initiated by freeze-thaw cycles.[9]

-

Adsorption: Peptides can adsorb to the surfaces of storage containers, especially plastic vials, leading to a loss of material. This is particularly significant for dilute samples.[8][9]

The primary chemical degradation pathways for peptides are summarized in the diagram below.

Caption: Major chemical degradation pathways affecting peptide integrity.

Recommended Storage Protocols

Adherence to a strict storage protocol is a self-validating system for preserving peptide integrity. The following recommendations are based on extensive field experience and empirical data.

| Condition | Lyophilized Peptide (Solid State) | Peptide in Solution | Causality & Rationale |

| Temperature | Long-term (>1 month): -20°C or -80°C[6][7] Short-term (<1 month): 4°C[6] | Recommended: Use immediately. If necessary: Store at -20°C or -80°C in single-use aliquots.[1][10] | Lower temperatures drastically slow all chemical degradation reaction rates.[1] -80°C is preferred for sensitive sequences or very long-term storage.[7][11] |

| Atmosphere | Store in a tightly sealed container, purged with inert gas (Nitrogen or Argon) if possible.[9] | Use sterile, deoxygenated buffers (pH 5-6 is optimal for general stability).[10] | Minimizes exposure to moisture and atmospheric oxygen, preventing hydrolysis and oxidation.[6][9] Inert gas displaces oxygen.[11] |

| Light | Store in amber vials or wrap clear vials in foil to protect from light.[6] | Store in amber vials and protect from direct light exposure. | Prevents photodegradation of light-sensitive amino acid residues.[1][6] |

| Handling | Allow the vial to equilibrate to room temperature in a desiccator before opening.[6][9][11] | Avoid repeated freeze-thaw cycles by creating single-use aliquots.[9][10] | Prevents atmospheric moisture from condensing on the cold peptide, which would introduce water and accelerate degradation.[6][9] Freeze-thaw cycles can cause physical stress and aggregation.[10] |

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is essential to quantify the purity of a Z-protected tripeptide and identify any degradation products. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[12][13]

Experimental Workflow for a Stability Study

The process of assessing stability is systematic, ensuring that any changes in the peptide's purity profile are detected and quantified accurately.

Caption: A typical experimental workflow for a peptide stability study.

Protocol: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of peptides and resolving them from their degradation products.[14][15]

Objective: To separate the intact Z-protected tripeptide from potential impurities and degradation products.

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC or UPLC system with a UV detector is required.[13]

-

Column: A C18 reversed-phase column is the standard choice for most peptides.[13][16] (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

Rationale: TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides. Acetonitrile is the typical organic eluent.[16]

-

-

Sample Preparation:

-

Accurately weigh a small amount of the lyophilized peptide.

-

Dissolve in a suitable solvent (often Mobile Phase A or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 214 nm and 280 nm.

-

Rationale: 214 nm detects the peptide backbone amide bonds, providing a general signal for all peptide species. 280 nm is specific for residues with aromatic rings (Trp, Tyr), including the Z-group's benzyl moiety.

-

-

Injection Volume: 10 µL.

-

Gradient Elution: A shallow gradient is typically required for good resolution of peptide impurities.[16]

-

Initial Screening Gradient: 5% to 65% Mobile Phase B over 30 minutes.

-

Optimization: Once the approximate retention time of the main peak is known, the gradient can be narrowed and slowed around that region to maximize resolution from closely eluting impurities.[13]

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Compare the purity at each time point to the initial (T=0) value to determine the rate of degradation.

-

Mass Spectrometry (MS) for Impurity Identification

Objective: To identify the molecular weights of degradation products to elucidate degradation pathways.

Methodology:

-

Couple the HPLC system to a mass spectrometer (LC-MS).[12]

-

During the HPLC run, acquire mass spectra for the main peak and all impurity peaks.

-

Compare the measured molecular weights of impurities to the theoretical masses of potential degradation products (e.g., hydrolyzed fragments, oxidized species, deamidated products). This provides definitive structural evidence for the degradation pathway.

Conclusion

The benzyloxycarbonyl group provides robust protection for tripeptides, but their long-term stability is contingent upon meticulous control of storage conditions. The primary threats—hydrolysis, oxidation, and sequence-dependent side reactions—are effectively mitigated by maintaining a cold, dry, and dark environment, particularly for lyophilized materials. A validated, stability-indicating HPLC method is not merely a quality control tool but a fundamental component of a self-validating research process, ensuring that the starting materials used in drug development and scientific discovery are of known purity and integrity. By understanding the causality behind degradation and implementing the rigorous protocols outlined in this guide, researchers can confidently preserve the value of their Z-protected tripeptide intermediates.

References

-

Shinde, V. (2020). Peptides and Probable Degradation Pathways. Veeprho. Available at: [Link]

-

AAPPTEC. Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

-

International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

-

BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage. BioLongevity Labs. Available at: [Link]

-

Anonymous. Peptide Storage & Stability: A Definitive Guide. Source Not Specified. Available at: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

GenScript. Peptide Storage and Handling Guidelines. GenScript. Available at: [Link]

-

Anonymous. How to Store Peptides | Best Practices for Researchers. Source Not Specified. Available at: [Link]

-

Macromolecules. (2024). Investigation of the Effectiveness of Photo Deprotection of Polypeptides in Solution and within the Core of Miniemulsion-Derived Nanoparticles. ACS Publications. Available at: [Link]

-

AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available at: [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]

-

Request PDF. (2025). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. ResearchGate. Available at: [Link]

-

Anonymous. 2.4 Photocleavable Protecting Groups. Source Not Specified. Available at: [Link]

-

ResearchGate. (2025). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Available at: [Link]

-

Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

-

PMC. HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]

Sources

- 1. biolongevitylabs.com [biolongevitylabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. honestpeptide.com [honestpeptide.com]

- 7. jpt.com [jpt.com]

- 8. veeprho.com [veeprho.com]

- 9. peptide.com [peptide.com]

- 10. genscript.com [genscript.com]

- 11. Peptide Storage Guide - Creative Peptides [creative-peptides.com]